
Atagabalin HCl
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Overview
Description
Atagabalin hydrochloride is a compound developed by Pfizer, related to gabapentin, and known for its binding to the α2δ calcium channels (1 and 2). It was initially under development for the treatment of insomnia but was discontinued following unsatisfactory trial results .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of atagabalin hydrochloride involves the preparation of its free base form, followed by conversion to the hydrochloride salt. The synthetic route typically includes the following steps:
Formation of the cyclopentane ring: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the aminomethyl group: This step involves the addition of an aminomethyl group to the cyclopentane ring.
Formation of the acetic acid moiety:
Conversion to hydrochloride salt: The final step involves the conversion of the free base to the hydrochloride salt using hydrochloric acid.
Industrial Production Methods
Industrial production methods for atagabalin hydrochloride would involve scaling up the synthetic route described above. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, purification steps, such as crystallization or chromatography, would be employed to isolate the final product .
Chemical Reactions Analysis
Reaction Steps and Conditions
The synthesis involves several HCl-mediated reactions:
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Lactam hydrolysis :
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Curtius reaction :
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Purification :
Key Reaction Data
Step | Reagents | Conditions | Outcome |
---|---|---|---|
Lactam hydrolysis | 6N HCl, 1,4-dioxane | Reflux for 4 hours | Formation of Atagabalin HCl |
Curtius reaction | Aqueous HCl | Hydrolysis of isocyano group | Amino ester intermediate |
Anion exchange | Hydrochloric acid (3 mol/L) | 85–100°C for 5 hours | Isolation of hydrochloride salt |
Stability and Kinetics
While explicit kinetic data for this compound degradation is unavailable in the provided sources, related compounds like gabapentin exhibit pH-dependent stability. For example:
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pH dependence : Thiamine analogs show faster degradation at higher pH (e.g., pH 6 vs. pH 3) .
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Concentration effects : Higher concentrations (e.g., 20 mg/mL vs. 1 mg/mL) accelerate degradation in similar systems .
These trends suggest this compound may follow analogous stability patterns, though specific studies are lacking.
Structural and Functional Context
This compound (C₁₀H₁₉NO₂) is a cyclopentane-derived compound structurally related to gabapentin. Its synthesis involves forming a hydrochloride salt to enhance solubility and stability, a common practice in pharmaceuticals .
Scientific Research Applications
Atagabalin hydrochloride has been used in various scientific research applications, including:
Mechanism of Action
Atagabalin hydrochloride exerts its effects by binding to the α2δ subunits of voltage-dependent calcium channels (VDCCs). This binding modulates the activity of the calcium channels, leading to changes in calcium ion flow and subsequent cellular effects. The exact molecular targets and pathways involved in its mechanism of action are still under investigation, but it is known to affect slow-wave sleep and has potential therapeutic applications for insomnia .
Comparison with Similar Compounds
Atagabalin hydrochloride is related to several similar compounds, including:
4-Methylpregabalin: A derivative of pregabalin, this compound has similar binding properties and potential therapeutic applications.
Atagabalin hydrochloride is unique in its specific binding affinity and effects on slow-wave sleep, which distinguishes it from other similar compounds .
Properties
Molecular Formula |
C10H20ClNO2 |
---|---|
Molecular Weight |
221.72 g/mol |
IUPAC Name |
2-[(3S,4S)-1-(aminomethyl)-3,4-dimethylcyclopentyl]acetic acid;hydrochloride |
InChI |
InChI=1S/C10H19NO2.ClH/c1-7-3-10(6-11,4-8(7)2)5-9(12)13;/h7-8H,3-6,11H2,1-2H3,(H,12,13);1H/t7-,8-;/m0./s1 |
InChI Key |
MJEPQHYIBKJJGY-WSZWBAFRSA-N |
Isomeric SMILES |
C[C@H]1CC(C[C@@H]1C)(CC(=O)O)CN.Cl |
Canonical SMILES |
CC1CC(CC1C)(CC(=O)O)CN.Cl |
Origin of Product |
United States |
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